Cas no 2034475-11-9 (N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide)
![N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034475-11-9x500.png)
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide
- 5-ethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
- AKOS025318116
- 2034475-11-9
- F6482-5666
- N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
-
- インチ: 1S/C17H17N3O2S2/c1-2-15-5-6-16(23-15)24(21,22)20-12-14-4-3-9-19-17(14)13-7-10-18-11-8-13/h3-11,20H,2,12H2,1H3
- InChIKey: GKGVGSMTKRTAIM-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(CC)S1)(NCC1=CC=CN=C1C1C=CN=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 359.07621914g/mol
- どういたいしつりょう: 359.07621914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-5666-1mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6482-5666-10mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-5666-3mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-5666-5μmol |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-5666-10μmol |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-5666-2mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-5666-5mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-5666-2μmol |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6482-5666-4mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide |
2034475-11-9 | 4mg |
$66.0 | 2023-09-08 |
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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9. Book reviews
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamideに関する追加情報
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide: A Comprehensive Overview
The compound CAS No. 2034475-11-9, known as N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its potential applications in advanced materials and drug development. The molecule's structure combines a bipyridine moiety with a thiophene sulfonamide group, creating a versatile platform for various chemical and biological interactions.
Recent studies have highlighted the importance of bipyridine derivatives in constructing coordination polymers and metal-organic frameworks (MOFs). The presence of the bipyridine group in this compound enables strong coordination interactions with metal ions, making it a promising candidate for designing porous materials with applications in gas storage, catalysis, and sensing. For instance, researchers have demonstrated that incorporating bipyridine-containing ligands into MOFs can significantly enhance their stability and selectivity for specific gas molecules such as CO₂ and CH₄.
The thiophene moiety in N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide contributes to the compound's electronic properties and solubility. Thiophenes are known for their aromaticity and ability to participate in π–π interactions, which are crucial for applications in organic electronics. Recent advancements in thiophene-based semiconductors have shown improved charge transport properties when functionalized with electron-withdrawing groups like sulfonamides. This makes the compound a potential candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices.
The sulfonamide group plays a pivotal role in modulating the compound's reactivity and bioavailability. Sulfonamides are widely used in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, which enhances their solubility and stability in biological systems. In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of sulfonamide-containing compounds as inhibitors of kinase enzymes, which are key targets in cancer therapy. The results indicated that such compounds exhibit potent inhibitory activity while maintaining low toxicity profiles.
Furthermore, the ethyl substituent on the thiophene ring introduces steric effects that can influence the compound's conformational flexibility and reactivity. This substitution pattern has been shown to enhance the molecule's ability to adopt specific conformations that are favorable for binding to target proteins or metal centers. Such properties make the compound an attractive candidate for use in drug design and catalytic applications.
In terms of synthesis, N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. Recent advancements in asymmetric synthesis techniques have enabled the preparation of enantiomerically pure derivatives of this compound, which could be valuable for studying stereochemical effects in biological systems.
From an environmental standpoint, this compound exhibits moderate biodegradability under aerobic conditions. Studies have shown that its degradation pathways involve oxidative cleavage of the sulfonamide group and subsequent mineralization of the resulting intermediates. These findings are particularly relevant for assessing the environmental impact of compounds used in industrial applications.
In conclusion, CAS No. 2034475-11-9, or N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide, represents a versatile platform for exploring advanced materials and therapeutic agents. Its unique combination of structural features positions it at the forefront of research into coordination chemistry, organic electronics, and drug discovery. As research continues to uncover new applications for this compound, its significance within these fields is expected to grow further.
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